4-Amino-1,2-dihydro-1,6-naphthyridin-2-one
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Overview
Description
4-Amino-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one can be achieved through several methods. One common approach involves the condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as Cu(OTf)2 and Et2NH. This reaction proceeds via hydroamination of the terminal alkyne followed by Friedländer condensation .
Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. For instance, the MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can yield this compound in moderate to high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Amino-1,2-dihydro-1,6-naphthyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,6-Naphthyridine: Known for its pharmacological properties, including anticancer and antimicrobial activities.
Uniqueness: 4-Amino-1,2-dihydro-1,6-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-amino-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H7N3O/c9-6-3-8(12)11-7-1-2-10-4-5(6)7/h1-4H,(H3,9,11,12) |
InChI Key |
PCEOZVHWBOARLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C=C2N |
Origin of Product |
United States |
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